molecular formula C15H14ClNO5S B5551332 [2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate

Cat. No.: B5551332
M. Wt: 355.8 g/mol
InChI Key: DOTXQIYVLDEJDS-RQZCQDPDSA-N
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Description

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, hydroxyimino, methoxy, and sulfonate groups, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to comment on its mechanism of action .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of the chloro, hydroxyimino, and methoxy groups is achieved through a series of substitution reactions. The final step involves the sulfonation of the phenyl ring to introduce the 4-methylbenzenesulfonate group. Common reagents used in these reactions include chlorinating agents, hydroxylamine derivatives, and methoxylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxime derivatives, dechlorinated compounds, and various substituted phenyl derivatives. These products can be further utilized in different applications depending on their chemical properties .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(hydroxyimino)methyl]phenoxyacetic acid: Shares the hydroxyimino group but differs in the overall structure and functional groups.

    2-chloro-4-anilinoquinazoline: Contains a chloro group and is known for its anticancer activity.

    4-oxo-4H-3,1-benzoxazin-2-yl phenyl-4-methylbenzenesulfonate: Similar in having a sulfonate group but differs in the core structure

Uniqueness

The uniqueness of [2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-10-3-5-12(6-4-10)23(19,20)22-15-13(16)7-11(9-17-18)8-14(15)21-2/h3-9,18H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTXQIYVLDEJDS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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